Compound Description: This compound served as a starting point for the development of selective orexin 2 receptor antagonists (2-SORA) for insomnia treatment []. It was discovered during a high-throughput screening campaign for GPCR agonists and later optimized for improved OX2R antagonistic activity, metabolic stability, and solubility.
Compound Description: Seltorexant is a selective orexin 2 receptor antagonist (2-SORA) currently under clinical development for treating insomnia and other conditions like depression [].
Compound Description: This compound represents a potent, brain-penetrant, and orally active 2-SORA discovered through the optimization of Compound 1 []. It demonstrated comparable efficacy to Seltorexant in a rat sleep model.
Compound Description: This compound is a potent and selective leukotriene receptor antagonist with promising efficacy in treating asthma []. It exhibits a high binding affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs.
Compound Description: This compound is a pyrazole derivative synthesized from 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) acetamide through a series of reactions, including diazotization and cyclocondensation []. It serves as a key intermediate for synthesizing further substituted quinazolinone derivatives with potential antitumor and antifungal activities.
Compound Description: This compound was identified as a byproduct during the synthesis of 5-amino-4-(6-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole-1-carboxamide. It forms an equilibrium with the target compound through N-N migration of the carbamoyl group [].
Compound Description: AMG 458 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a target often dysregulated in cancer. While it demonstrated potent c-Met inhibition, AMG 458 exhibited covalent binding to liver microsomal proteins in vitro and in vivo, primarily through a thiol displacement reaction with glutathione and N-acetyl cysteine [].
Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2) []. It displays a higher potency compared to the known CB2-selective dihydropyrazole SR144528. Sch.336 effectively impairs the migration of CB2-expressing cells in vitro and inhibits leukocyte trafficking in various rodent models of inflammation.
Compound Description: This compound is a selective antagonist for the cannabinoid CB2 receptor [, , , ]. It's often used as a pharmacological tool to investigate the role of CB2 receptors in various biological processes.
Compound Description: WIN55,212-2 is a potent synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors [, , ]. It is widely used in research to investigate the effects of cannabinoid receptor activation.
Compound Description: SR141716A is a selective antagonist for the cannabinoid CB1 receptor [, , ]. It's frequently used in research to explore the specific roles of CB1 receptors.
Compound Description: AM251 is another potent and selective antagonist for the cannabinoid CB1 receptor []. It's commonly used in research to study the effects of CB1 receptor blockade.
Compound Description: LY320135 is an inverse agonist for the cannabinoid CB1 receptor []. It's often used as a pharmacological tool to investigate the effects of CB1 receptor deactivation.
Compound Description: Inhibitor 2 served as a scaffold for developing potential modulators of the protein-protein interaction between neuronal calcium sensor 1 (NCS1) and the dopamine receptor 2 (D2) []. This interaction is implicated in bipolar disorder and schizophrenia.
Compound Description: Inhibitor 5 represents a second-generation derivative of Inhibitor 2, designed with improved aqueous solubility for enhanced investigation of its potential to modulate the NCS1:D2 protein-protein interaction [].
5-Methyl-3-phenyl-1H-pyrazole (Compound 4.21)
Compound Description: Compound 4.21 represents a hit fragment identified through a fragment-based drug design approach targeting the NCS1:D2 protein-protein interaction [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JWH 018 is a synthetic cannabinoid (CB) that potently activates both the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. Structurally, JWH 018 is an alkylindole joined to a naphthyl group by methanone. JWH 018 8-quinolinyl carboxamide is a structural analog of JWH 018 in which the naphthalenyl methanone portion has been replaced by 8-quinolinyl carboxamide. The physiological and toxicological properties of this compound have not been investigated. This product is intended for research and forensic applications.